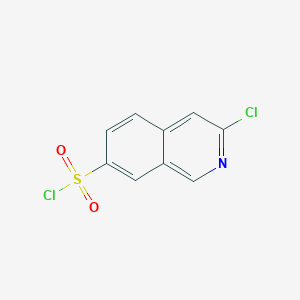
7-Isoquinolinesulfonyl chloride, 3-chloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Isoquinolinesulfonyl chloride, 3-chloro- is a chemical compound that belongs to the class of isoquinolinesulfonyl chlorides. This compound is characterized by the presence of a sulfonyl chloride group attached to the isoquinoline ring, with a chlorine atom at the 3-position. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Isoquinolinesulfonyl chloride, 3-chloro- typically involves the chlorination of isoquinoline derivatives followed by sulfonylation. One common method involves the reaction of isoquinoline with chlorosulfonic acid, which introduces the sulfonyl chloride group. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 3-position .
Industrial Production Methods
In industrial settings, the production of 7-Isoquinolinesulfonyl chloride, 3-chloro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
7-Isoquinolinesulfonyl chloride, 3-chloro- undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Common solvents include dichloromethane, toluene, and acetonitrile.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Coupled Products: Formed in coupling reactions with various aryl or alkyl halides.
Wissenschaftliche Forschungsanwendungen
7-Isoquinolinesulfonyl chloride, 3-chloro- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 7-Isoquinolinesulfonyl chloride, 3-chloro- involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in biological systems, it can modify amino acid residues in proteins, thereby affecting their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Isoquinolinesulfonyl chloride: Similar structure but with the sulfonyl chloride group at the 8-position.
1-Chloroisoquinoline-5-sulfonyl chloride: Another isoquinoline derivative with different substitution patterns.
Uniqueness
7-Isoquinolinesulfonyl chloride, 3-chloro- is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis and a useful tool in scientific research .
Eigenschaften
CAS-Nummer |
478647-02-8 |
|---|---|
Molekularformel |
C9H5Cl2NO2S |
Molekulargewicht |
262.11 g/mol |
IUPAC-Name |
3-chloroisoquinoline-7-sulfonyl chloride |
InChI |
InChI=1S/C9H5Cl2NO2S/c10-9-4-6-1-2-8(15(11,13)14)3-7(6)5-12-9/h1-5H |
InChI-Schlüssel |
IOBCIDHYESEXKK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=CN=C(C=C21)Cl)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-Bis[6-(1,1-dimethylethyl)-2-naphthalenyl]anthracene](/img/structure/B15093193.png)
![5-Amino-4-(benzo[d]thiazol-2-yl)-1-(4-(tert-butyl)phenyl)-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B15093201.png)
![N-[(2R,4R,5S)-5-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-oxo-6-phenyl-2-(phenylmethyl)hexyl]-L-leucyl-L-phenylalaninamide](/img/structure/B15093209.png)
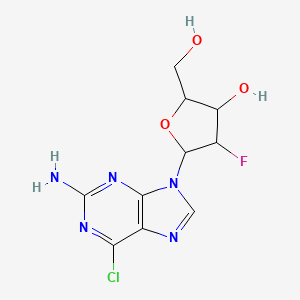
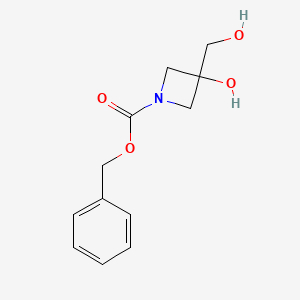
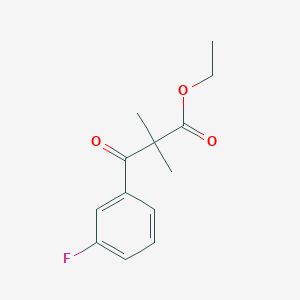
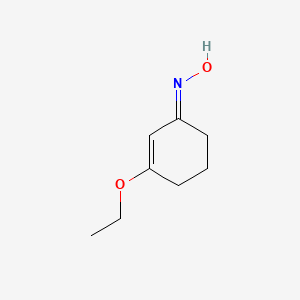
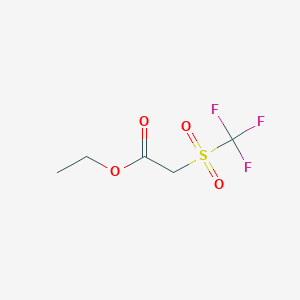
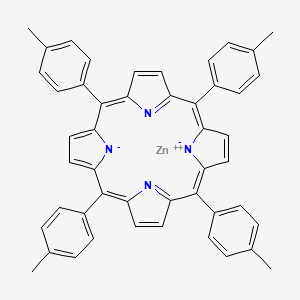

![tert-Butyl N-{3-[(methanesulfonyloxy)methyl]cyclopentyl}carbamate](/img/structure/B15093251.png)

![tert-butyl (6S,9aS)-6-methyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine-2-carboxylate](/img/structure/B15093264.png)
